Anomeric Selectivity for Glucose Transporter (GLUT) Recognition: αMDIG Engages GLUTs in Multiple Models; βMDIG Does Not
The α-anomer (αMDIG) is a functional substrate for facilitative glucose transporters, while the β-anomer (βMDIG) lacks transporter interaction in all but one model. Insulin stimulated αMDIG uptake by 123% in isolated perfused rat hearts and by 100% in neonatal rat cardiomyocytes; glucose transport inhibitors (cytochalasin B) suppressed αMDIG uptake in every experimental model [1]. In contrast, βMDIG showed transporter interaction only in human erythrocytes in suspension—no interaction was observed in perfused heart or cardiomyocyte models [1].
| Evidence Dimension | Glucose transporter (GLUT)-mediated cellular uptake responsiveness to insulin and transport inhibitors |
|---|---|
| Target Compound Data | αMDIG: insulin-stimulated uptake increase = +123% (perfused rat heart), +100% (neonatal rat cardiomyocytes); uptake inhibited by cytochalasin B and other GLUT inhibitors in all models; myocardial uptake 7% ID/g at 2 min postinjection in mouse [1]. |
| Comparator Or Baseline | βMDIG: no measurable insulin-stimulated uptake in perfused heart or cardiomyocyte models; transporter interaction detected only in human erythrocytes in suspension; quantitative insulin response and GLUT inhibitor sensitivity data absent or non-significant in these models [1]. |
| Quantified Difference | αMDIG demonstrates GLUT-dependent transport in 4/4 biological models; βMDIG demonstrates GLUT-dependent transport in only 1/4 models. Insulin effect size: αMDIG +123% vs βMDIG no significant increase in matched models. |
| Conditions | Isolated perfused rat hearts, neonatal rat cardiomyocytes in culture, human erythrocytes in suspension, and in vivo biodistribution in mice; radiolabeled with ¹²³I; insulin stimulation and cytochalasin B inhibition assays [1]. |
Why This Matters
Only the α-anomer can function as an in vivo glucose transport tracer for SPECT imaging, making it the mandatory choice for nuclear medicine applications assessing glucose uptake in heart, muscle, and tumors.
- [1] Koumanov F, Henry C, Ghezzi C, Mathieu JP, Morin C, Vidal M, de Leiris J, Comet M, Fagret D. Biological evaluation of two anomeric glucose analogues iodinated in position 6. Nucl Med Biol. 1997;24(6):519-25. doi:10.1016/s0969-8051(97)00022-x. PMID: 9316079. View Source
